Formic acid;2,3,4-trichlorobutan-1-ol
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Overview
Description
Formic acid;2,3,4-trichlorobutan-1-ol is a compound that combines formic acid and 2,3,4-trichlorobutan-1-ol. 2,3,4-trichlorobutan-1-ol is an organic compound with three chlorine atoms attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;2,3,4-trichlorobutan-1-ol can be achieved through the reaction of formic acid with 2,3,4-trichlorobutan-1-ol under controlled conditions. The reaction typically involves mixing equimolar amounts of formic acid and 2,3,4-trichlorobutan-1-ol and allowing the reaction to proceed at room temperature. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of formic acid involves the hydrolysis of methyl formate or the oxidation of methanol. The formic acid produced can then be reacted with 2,3,4-trichlorobutan-1-ol to form the desired compound .
Chemical Reactions Analysis
Types of Reactions
Formic acid;2,3,4-trichlorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: Formic acid can act as a reducing agent, splitting into hydride and carbon dioxide.
Reduction: The compound can be reduced using hydrogen or other reducing agents.
Substitution: The chlorine atoms in 2,3,4-trichlorobutan-1-ol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for substitution reactions.
Major Products Formed
Oxidation: Carbon dioxide and water are the major products.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced.
Scientific Research Applications
Formic acid;2,3,4-trichlorobutan-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of various chemicals and as a preservative in livestock feed.
Mechanism of Action
The mechanism of action of formic acid;2,3,4-trichlorobutan-1-ol involves its interaction with cellular components. Formic acid can cause metabolic acidosis by lowering the pH of the cellular environment . The chlorine atoms in 2,3,4-trichlorobutan-1-ol can interact with proteins and enzymes, potentially inhibiting their function . The compound’s effects are mediated through its ability to disrupt cellular processes and induce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: Similar to formic acid but with an additional methyl group.
Propionic acid: Similar to formic acid but with a longer carbon chain.
Butyric acid: Similar to formic acid but with an even longer carbon chain.
Uniqueness
Formic acid;2,3,4-trichlorobutan-1-ol is unique due to the presence of three chlorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Properties
CAS No. |
61810-61-5 |
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Molecular Formula |
C5H9Cl3O3 |
Molecular Weight |
223.48 g/mol |
IUPAC Name |
formic acid;2,3,4-trichlorobutan-1-ol |
InChI |
InChI=1S/C4H7Cl3O.CH2O2/c5-1-3(6)4(7)2-8;2-1-3/h3-4,8H,1-2H2;1H,(H,2,3) |
InChI Key |
OFSVCSKRWXNKHL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(CCl)Cl)Cl)O.C(=O)O |
Origin of Product |
United States |
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